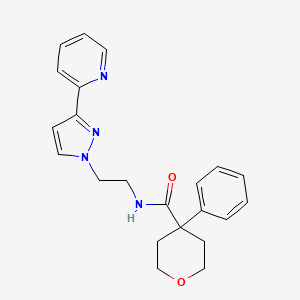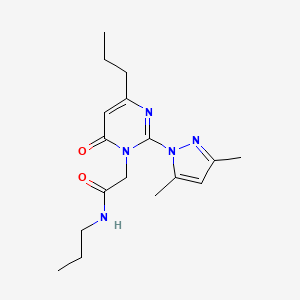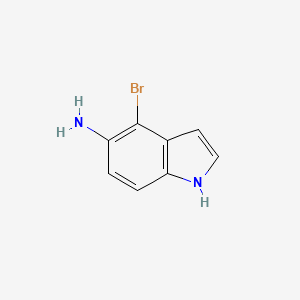
4-Bromo-1H-indol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1H-indol-5-amine, also known as 5-Amino-4-bromo-1H-indole, is a compound with the molecular weight of 211.06 . It is a white to yellow solid at room temperature . This compound has been used in research and development .
Molecular Structure Analysis
Indole derivatives, including this compound, are aromatic compounds that contain a benzenoid nucleus and have 10 π-electrons . This makes them aromatic in nature, similar to the benzene ring .Chemical Reactions Analysis
Indole syntheses almost universally involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . The regiochemistry is usually as shown, except where R3 is an electron-withdrawing group, in which case a 4-substituted indole is the main product .Physical And Chemical Properties Analysis
This compound is a white to yellow solid at room temperature . It has a molecular weight of 211.06 .Scientific Research Applications
Room-Temperature Palladium-Catalyzed Amination
A study describes the palladium-catalyzed amination of aryl bromides, including 4-Bromo-1H-indol-5-amine, at room temperature, showcasing its utility in forming C-N bonds which are crucial in organic synthesis and pharmaceuticals (Hartwig et al., 1999).
Antimicrobial Activity
Another research effort focused on the synthesis and antimicrobial activity evaluation of new 3-substituted indole derivatives starting from indole-3-carboxaldehydes, indicating the potential of this compound derivatives in creating bioactive compounds (Salman et al., 2015).
Amino Acid Promoted CuI-catalyzed C-N Bond Formation
Research demonstrates the efficacy of amino acid-promoted CuI-catalyzed coupling reactions between aryl halides and amines, highlighting a method for functionalizing this compound under mild conditions (Zhang et al., 2005).
Regioselective C(sp2)-H Functionalization
A study details a method for the regioselective C(sp2)-H dual functionalization of indoles, including the bromo-amination of this compound, showcasing advancements in indole chemistry and synthesis flexibility (Moriyama et al., 2015).
Functionalized, Water-soluble BODIPY Derivatives
Research on the formation of water-soluble BODIPY derivatives includes the functionalization with this compound, demonstrating applications in creating highly fluorescent probes for biological imaging (Li et al., 2008).
Future Directions
Indole derivatives, including 4-Bromo-1H-indol-5-amine, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which have created interest among researchers to synthesize a variety of indole derivatives .
Mechanism of Action
Target of Action
4-Bromo-1H-indol-5-amine, like many indole derivatives, is known to interact with multiple receptors in the body .
Mode of Action
It is known that indole derivatives can interact with their targets in a variety of ways, leading to different biological effects . For instance, some indole derivatives have been found to inhibit certain enzymes, while others may act as agonists or antagonists at various receptor sites .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways. For example, some indole derivatives have been found to exhibit antiviral activity, potentially by interfering with viral replication pathways . Other indole derivatives have shown anti-inflammatory and analgesic activities, suggesting they may influence inflammatory pathways . .
Result of Action
Given the diverse biological activities of indole derivatives, it is likely that this compound could have a range of effects at the molecular and cellular level . For instance, it may influence cell signaling pathways, enzyme activity, or receptor function .
Biochemical Analysis
Biochemical Properties
4-Bromo-1H-indol-5-amine, as an indole derivative, is expected to interact with various enzymes, proteins, and other biomolecules. Indole derivatives have been found to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives
Cellular Effects
Indole derivatives have been found to exhibit extensive biological activity and influence cell function . They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body . The specific effects of this compound on various types of cells and cellular processes, including its impact on cell signaling pathways, gene expression, and cellular metabolism, need to be explored further.
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
4-bromo-1H-indol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHSDPBTUKCMCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
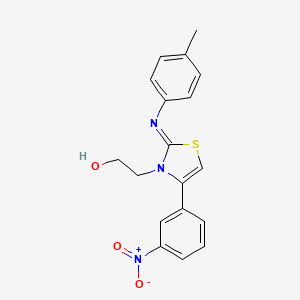
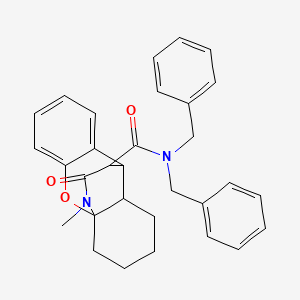
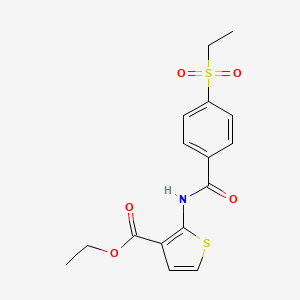
![3-[3-(4-Chlorophenyl)-2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B2875687.png)
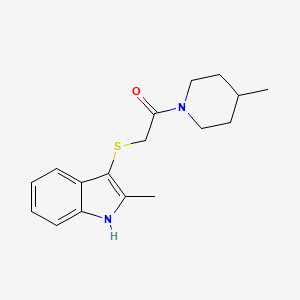
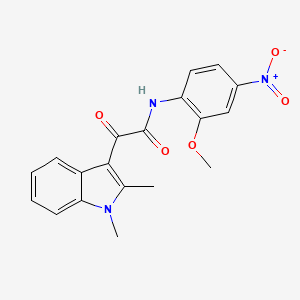
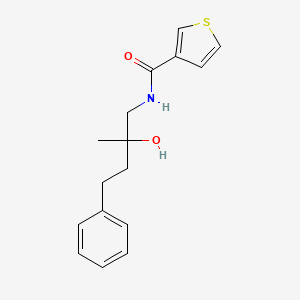
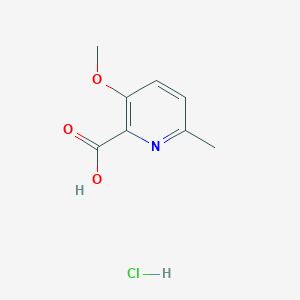
![4-[[4-(5-Bromo-2-chloropyridine-3-carbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B2875697.png)
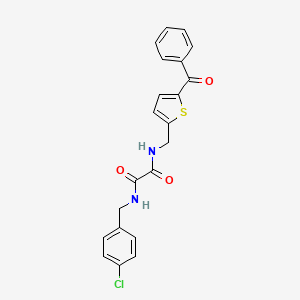
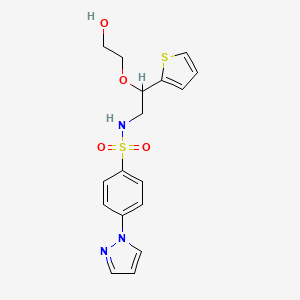
![N-benzyl-2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2875700.png)
